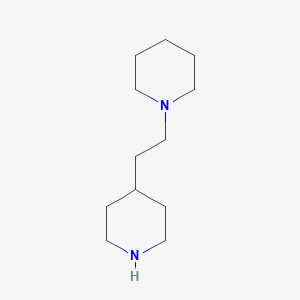

1-(2-(Piperidin-4-yl)ethyl)piperidine

Description

Properties

IUPAC Name |

1-(2-piperidin-4-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYVHDSPGMMDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304568 | |

| Record name | 1-[2-(Piperidin-4-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14759-09-2 | |

| Record name | 14759-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(Piperidin-4-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-(piperidin-4-yl)ethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-(piperidin-4-yl)ethyl)piperidine, a piperidine derivative with potential applications in drug discovery and development. This document details synthetic routes, experimental protocols, and analytical data pertinent to this compound.

Introduction

Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The unique structural and physicochemical properties of the piperidine ring contribute to favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability.[2] The compound this compound (CAS No. 14759-09-2) possesses a molecular formula of C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol .[3] Its structure, featuring two piperidine rings linked by an ethyl chain, presents a versatile platform for further chemical modification and exploration of its biological activities.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the C-N bond between the ethyl linker and one of the piperidine rings. Two of the most common and effective methods are N-alkylation and reductive amination.

Method 1: N-Alkylation

This method involves the reaction of a piperidine molecule with a 4-substituted piperidine bearing a reactive ethyl group, such as a halide or a sulfonate ester.

Workflow for N-Alkylation Synthesis

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-(piperidin-4-yl)ethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-(piperidin-4-yl)ethyl)piperidine is a diamine compound featuring two piperidine rings linked by an ethyl group. As a member of the piperidine class of compounds, which are prevalent in many pharmaceuticals, understanding its physicochemical properties is crucial for its potential application in drug discovery and development.[1][2] Piperidine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antipsychotic, and analgesic effects.[2][3] This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route. Furthermore, a generic signaling pathway relevant to the potential therapeutic applications of piperidine derivatives is illustrated.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available and estimated data for this compound.

| Property | Value | Source |

| IUPAC Name | 1-[2-(piperidin-4-yl)ethyl]piperidine | |

| CAS Number | 14759-09-2 | [4] |

| Molecular Formula | C₁₂H₂₄N₂ | [4] |

| Molecular Weight | 196.33 g/mol | [4] |

| Predicted pKa | Basic pKa₁: ~10.5, Basic pKa₂: ~9.0 | Estimated |

| Predicted logP | 2.1 | Estimated |

| Predicted Aqueous Solubility | Sparingly soluble | Estimated |

| Predicted Boiling Point | ~280-300 °C at 760 mmHg | Estimated |

| Predicted Melting Point | Not available | |

| Storage Temperature | 2-8°C |

Note: Predicted values are estimations based on the structure of the molecule and data from similar compounds and should be confirmed by experimental analysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods used for similar substituted piperidines.[5] A common approach involves the reductive amination of a piperidone derivative.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride in a suitable solvent such as methanol.

-

Addition of Amine: Add 1-(2-aminoethyl)piperidine to the solution. The reaction mixture is stirred at room temperature.

-

Reduction: A reducing agent, such as sodium cyanoborohydride, is added portion-wise to the stirring solution. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic using a sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified using column chromatography on silica gel to yield this compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values.

Protocol (Potentiometric Titration):

-

Sample Preparation: Prepare a 1-5 mM solution of this compound in deionized water.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. The sample solution is placed in a thermostatted vessel at 25 °C and stirred continuously.

-

Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Due to the presence of two basic nitrogen atoms, two pKa values are expected.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

Phase Preparation: Prepare a saturated solution of 1-octanol in water and a saturated solution of water in 1-octanol by mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Dissolve a known amount of this compound in the water-saturated octanol phase.

-

Partitioning: Add a known volume of the octanol-saturated water phase to the octanol solution. The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in both the octanol and water phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.

Protocol (Equilibrium Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear aqueous solution is determined by a validated analytical method (e.g., HPLC).

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound have been reported, the piperidine scaffold is a common motif in many biologically active compounds.[1][2] Notably, substituted piperidine derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[6] The diagram below illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for several key parameters are currently unavailable, the provided protocols offer a clear path for their determination. The structural similarity of this compound to known pharmacologically active piperidine derivatives suggests its potential for further investigation in drug discovery, particularly in areas such as oncology. Future research should focus on the experimental validation of the predicted properties and the exploration of its biological activity profile.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. CN104926788A - Substituted piperidin derivative, and pharmaceutical composition containing substituted piperidin derivative and application thereof in antitumor - Google Patents [patents.google.com]

In-depth Technical Guide: 1-(2-(piperidin-4-yl)ethyl)piperidine (CAS 14759-09-2)

Preliminary Note to Researchers, Scientists, and Drug Development Professionals: Publicly available information regarding the specific pharmacological profile, detailed experimental protocols, and quantitative biological data for 1-(2-(piperidin-4-yl)ethyl)piperidine (CAS 14759-09-2) is exceptionally scarce. This document summarizes the available chemical and structural information and provides a general overview of the potential relevance of the piperidine scaffold in drug discovery, based on research on related compounds. The lack of specific data for the target compound prevents the inclusion of detailed experimental methodologies, quantitative data tables, and signaling pathway diagrams as requested.

Chemical Identity and Properties

This compound is a heterocyclic amine. Its structure consists of a piperidine ring connected via an ethyl linker to the nitrogen atom of a second piperidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14759-09-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₂₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 196.34 g/mol | --INVALID-LINK-- |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Synthesis

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

This proposed pathway is illustrative and has not been verified through published experimental data for this specific compound.

Potential Pharmacological Relevance of the Piperidine Scaffold

The piperidine ring is a common structural motif in a vast array of pharmacologically active compounds and natural alkaloids. Its derivatives have been investigated for a wide range of therapeutic applications, suggesting that this compound could potentially interact with various biological targets.

General Areas of Activity for Piperidine Derivatives:

-

Central Nervous System (CNS): Many piperidine-containing molecules exhibit activity at CNS receptors, including opioid, dopamine, and serotonin receptors. They are found in antipsychotics, antidepressants, and analgesics.

-

Oncology: The piperidine scaffold is present in numerous anticancer agents, which can act through various mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis.

-

Inflammation and Immunology: Certain piperidine derivatives have demonstrated anti-inflammatory and immunomodulatory properties.

-

Infectious Diseases: The piperidine nucleus is a key component of some antiviral, antibacterial, and antifungal compounds.

Logical Relationship of Piperidine Scaffold to Potential Biological Activity:

Caption: General potential biological activities associated with the piperidine scaffold.

It is crucial to emphasize that these are general activities of the piperidine class of compounds, and the specific biological profile of this compound remains undetermined from the available literature.

Future Research Directions

The absence of detailed public data on this compound suggests that it may be a novel compound, a research intermediate that has not been extensively characterized, or a proprietary molecule. For researchers interested in this compound, the following experimental workflow would be necessary to elucidate its properties.

Proposed Experimental Workflow for Characterization:

Caption: A standard workflow for the characterization of a novel chemical entity.

Conclusion

This compound (CAS 14759-09-2) is a chemically defined molecule with a structure that suggests potential for biological activity, given the prevalence of the piperidine scaffold in pharmaceuticals. However, a thorough review of publicly accessible scientific literature and patent databases reveals a significant lack of specific information regarding its synthesis, pharmacological properties, mechanism of action, and established experimental use. Therefore, this compound represents an under-investigated area. Any research or drug development efforts involving this molecule would necessitate a comprehensive de novo characterization of its biological profile.

An In-depth Technical Guide to 1-(2-(piperidin-4-yl)ethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for the chemical compound 1-(2-(piperidin-4-yl)ethyl)piperidine. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics. This document collates available data and presents a proposed synthesis protocol based on established chemical principles. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound.

Molecular Structure and Chemical Identity

This compound is a bicyclic aliphatic amine. Its structure consists of two piperidine rings linked by an ethyl bridge.

Below is a two-dimensional representation of the molecular structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 1-[2-(piperidin-4-yl)ethyl]piperidine | - |

| CAS Number | 14759-09-2 | |

| Molecular Formula | C₁₂H₂₄N₂ | |

| Molecular Weight | 196.34 g/mol | |

| Storage Temperature | 2-8°C | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar N-substituted piperidine derivatives. A potential two-step synthesis is outlined below, starting from commercially available 4-(2-aminoethyl)piperidine and 1,5-dibromopentane.

Proposed Synthesis Workflow:

Experimental Protocol (Proposed):

Step 1: Reductive Amination of 4-(2-Aminoethyl)piperidine with Glutaraldehyde

-

To a solution of 4-(2-aminoethyl)piperidine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add glutaraldehyde (1.1 equivalents) dropwise at 0°C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture again to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Once the addition of the reducing agent is complete, allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including solvent, temperature, reaction time, and purification methods.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. For definitive structural confirmation and characterization, the following analyses would be required:

Table 2: Required Spectroscopic Analyses

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on both piperidine rings and the ethyl linker. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |

| ¹³C NMR | Resonances for each of the unique carbon atoms in the structure, providing further confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (196.34 g/mol ) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H and C-N stretching and bending vibrations, characteristic of aliphatic amines. |

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the piperidine scaffold is a well-established pharmacophore present in a wide range of biologically active molecules.

Derivatives of piperidine have been shown to exhibit a variety of pharmacological activities, including but not limited to:

-

Anticancer Properties: Some piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

-

Neuropharmacological Effects: The piperidine ring is a core component of many drugs acting on the central nervous system, including antipsychotics and analgesics.

-

Antimicrobial Activity: Certain piperidine compounds have demonstrated antibacterial and antifungal properties.

Given the structural features of this compound, it could potentially interact with various biological targets. However, without experimental data, any discussion of its specific biological role remains speculative. Further research, including in vitro and in vivo screening, is necessary to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available experimental data. This guide has provided a summary of its known properties and a proposed synthetic route to facilitate further research. The lack of detailed spectroscopic and biological data underscores the need for comprehensive experimental characterization to fully understand the potential of this molecule in drug discovery and development. Future studies should focus on its synthesis, purification, structural elucidation via spectroscopic methods, and screening for biological activity to determine its therapeutic potential.

An In-depth Technical Guide to 1-(2-(piperidin-4-yl)ethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(piperidin-4-yl)ethyl)piperidine is a chemical compound featuring a bicyclic system composed of two piperidine rings linked by an ethyl bridge. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules, valued for its ability to confer desirable physicochemical properties such as basicity and lipophilicity, which are crucial for receptor interactions and pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological activities of this compound, drawing upon data from related structures to infer its pharmacological profile.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-[2-(piperidin-4-yl)ethyl]piperidine | N/A |

| Synonyms | 1-[2-(4-piperidinyl)ethyl]piperidine | N/A |

| CAS Number | 14759-09-2 | [3] |

| Molecular Formula | C₁₂H₂₄N₂ | [3] |

| Molecular Weight | 196.33 g/mol | [3] |

Synthesis

Illustrative Synthetic Workflow

Caption: A potential synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of a 4-(2-aminoethyl)piperidine scaffold, which can be adapted for the synthesis of this compound by using piperidine as the amine in the final alkylation step.

Step 1: N-protection of 4-pyridineethanol 4-Pyridineethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to protect the piperidine nitrogen.

Step 2: Reduction of the Pyridine Ring The resulting N-Boc protected pyridinium intermediate is subjected to catalytic hydrogenation, for instance, using hydrogen gas and a platinum oxide (PtO₂) catalyst in a solvent like methanol, to reduce the pyridine ring to a piperidine ring.

Step 3: Activation of the Hydroxyl Group The hydroxyl group of the N-Boc-4-(2-hydroxyethyl)piperidine is activated for nucleophilic substitution. A common method is tosylation, using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Step 4: Nucleophilic Substitution with Piperidine The tosylated intermediate is then reacted with piperidine in a suitable solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution and form the desired carbon-nitrogen bond.

Step 5: Deprotection The final step involves the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound.

Potential Biological Activities and Signaling Pathways

While direct pharmacological data for this compound is scarce, the structural motif of a 4-substituted piperidine is present in numerous biologically active compounds. The potential biological activities can be inferred from studies on closely related analogs.

Sigma Receptor Modulation

A series of novel σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated.[4][5] These compounds have shown significant affinity for the σ₁ receptor, a unique intracellular protein implicated in a variety of cellular functions and considered a therapeutic target for neurological disorders and cancer.[4][5] Molecular dynamics simulations of related compounds suggest that the basic piperidine nitrogen and its substituents interact with a lipophilic binding pocket within the σ₁ receptor.[4][5] Given its structural similarity, this compound is a strong candidate for a sigma receptor ligand.

Dopamine Receptor Affinity

Derivatives of 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines have been synthesized and evaluated for their binding affinity at D1 and D2 dopamine receptors.[6] Certain compounds in this series, particularly those with a 3-phenylpiperidine moiety, have demonstrated high and selective affinity for D2 receptors.[6] The 4-substituted piperidine core is a common feature in many dopamine receptor ligands, including some antipsychotics.[7] Therefore, it is plausible that this compound could exhibit affinity for dopamine receptors.

Anticancer Properties

Piperidine derivatives have been investigated for their anticancer properties.[7] For instance, some piperidine-based compounds have shown antiproliferative effects on human non-small cell lung cancer cells.[5] This activity is sometimes linked to their interaction with the σ₁ receptor, which is overexpressed in some tumor cells.

Illustrative Signaling Pathway: Sigma-1 Receptor Modulation

Caption: Postulated modulation of the Sigma-1 receptor signaling pathway.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug discovery due to its structural similarity to known bioactive molecules. While specific experimental data for this exact molecule is limited, the available literature on analogous compounds suggests its potential as a modulator of the sigma-1 receptor and possibly dopamine receptors. Such activity could translate into applications in neuropharmacology and oncology. Further synthesis and biological evaluation of this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and dopaminergic properties of 3- and 4-substituted 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

potential applications of piperidine-containing compounds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast number of FDA-approved drugs.[1] Its remarkable versatility and favorable physicochemical properties have made it an indispensable building block in the design and development of novel therapeutics across a wide range of disease areas. This technical guide provides a comprehensive overview of the applications of piperidine-containing compounds in drug discovery, detailing their pharmacological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug design can be attributed to its unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]

-

Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity. This property can be fine-tuned through chemical modification, allowing for the optimization of a drug's solubility and its ability to cross biological membranes.[1]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Therapeutic Applications of Piperidine-Containing Compounds

Piperidine derivatives are integral components of drugs across more than twenty therapeutic classes.[2] Their applications span a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[3]

Central Nervous System Disorders

Piperidine-containing compounds are particularly prominent in the development of drugs targeting the CNS. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them ideal candidates for treating a range of neurological and psychiatric conditions.

-

Antipsychotics: Drugs like Haloperidol and Risperidone are potent antagonists of dopamine D2 receptors and are widely used in the management of schizophrenia and other psychotic disorders.[4][5]

-

Analgesics: The synthetic opioid Fentanyl , which is 50 to 100 times more potent than morphine, contains a piperidine core and is a powerful analgesic used for severe pain management. It acts as a μ-opioid receptor agonist.

-

Alzheimer's Disease: Donepezil is a piperidine-based acetylcholinesterase (AChE) inhibitor used to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain.[6]

Oncology

The piperidine scaffold is also a key feature in a number of anticancer agents, where it contributes to the binding affinity and overall efficacy of the drug.[2][7]

-

Tyrosine Kinase Inhibitors: Crizotinib is an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor that contains a piperidine moiety. It is used in the treatment of certain types of non-small cell lung cancer.[8][9] The piperidine fragment in Crizotinib was found to be optimal for achieving the desired pharmacological properties.[2]

-

PI3K/Akt Pathway Inhibitors: A significant number of piperidine-containing drugs exert their anticancer effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth and survival.[2]

Other Therapeutic Areas

The utility of the piperidine scaffold extends to various other therapeutic areas, including:

-

Antihistamines: (e.g., Loratadine)[10]

-

Antimicrobials [11]

-

Anti-inflammatory agents [2]

-

Antidiabetic agents [6]

Quantitative Data of Representative Piperidine-Containing Drugs

The following tables summarize key quantitative data for a selection of well-known drugs that incorporate the piperidine scaffold, illustrating their potency and pharmacokinetic properties.

| Drug | Therapeutic Class | Target(s) | IC50 / Ki | Reference |

| Haloperidol | Antipsychotic | Dopamine D2 Receptor | Ki: 0.517 - 2.84 nM | [12] |

| Risperidone | Antipsychotic | Dopamine D2, Serotonin 5-HT2A Receptors | - | [4] |

| Fentanyl | Opioid Analgesic | μ-Opioid Receptor | - | |

| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | IC50: 6.7 nM (human AChE) | [13] |

| Crizotinib | Anticancer (TKI) | ALK, ROS1, c-Met | EC50 (ALK inhibition): 233 - 666 ng/mL | [14] |

| Drug | Bioavailability | Protein Binding | Half-life (t1/2) | Metabolism | Reference |

| Haloperidol | 60-70% (oral) | ~90% | 14-37 hours (oral) | Hepatic (CYP3A4) | [5][15] |

| Risperidone | 70% (oral) | 90% (risperidone), 77% (9-hydroxyrisperidone) | ~20 hours (active moiety) | Hepatic (CYP2D6) | [4][16] |

| Fentanyl | Variable (non-IV routes) | 80-85% | 0.84 - 0.93 h (IV in rats) | Hepatic (CYP3A4) | [17] |

| Donepezil | 100% | ~96% | ~70-80 hours | Hepatic (CYP2D6, CYP3A4) | [2][7] |

| Crizotinib | 43% | 91% | ~42 hours | Hepatic (CYP3A4/5) | [8][18] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of piperidine-containing compounds in drug discovery. The following sections provide protocols for key experiments.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC50 values of anticancer compounds.

Materials:

-

Cells in culture

-

Test compound (e.g., a piperidine-containing anticancer agent)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19]

-

Incubate the plate overnight to allow cells to attach.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a desired period (e.g., 48 or 72 hours).[19]

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[20]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

-

Mix thoroughly to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.[21]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Receptor Binding Assay (Radioligand Competition Binding Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor, for example, the dopamine D2 receptor for antipsychotic drugs like Haloperidol.

Materials:

-

Receptor source (e.g., cell membranes expressing the target receptor)

-

Radioligand (e.g., [3H]-Spiperone for D2 receptors)

-

Test compound (e.g., Haloperidol)

-

Assay buffer

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Butaclamol)

-

96-well filter plates

-

Vacuum manifold

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare the receptor membranes from cells or tissues expressing the target receptor.[12]

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.[12]

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.[12]

-

Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.[12]

-

-

Incubate the plate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[12]

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[12]

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound, such as Donepezil, to inhibit the activity of the acetylcholinesterase enzyme.

Materials:

-

Acetylcholinesterase (AChE) enzyme source (e.g., purified human AChE)

-

Substrate (e.g., acetylthiocholine iodide)

-

Chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

-

Test compound (e.g., Donepezil)

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

96-well plate

-

Microplate reader

Protocol:

-

In a 96-well plate, add the buffer solution, DTNB, and different concentrations of the test compound.

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

The AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the rate of the color change by reading the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is essential for understanding their mechanisms. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

PI3K/Akt Signaling Pathway

Many piperidine-containing anticancer drugs target the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.

Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine-containing drugs.

Opioid Receptor Signaling Pathway

Piperidine-based opioids like Fentanyl exert their analgesic effects by activating μ-opioid receptors, which are G-protein coupled receptors.

Caption: Simplified opioid receptor signaling pathway activated by Fentanyl.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of new anticancer drugs, including those with a piperidine scaffold, follows a rigorous multi-phase process.

Caption: A typical workflow for the discovery and development of an anticancer drug.

Conclusion

The piperidine scaffold continues to be a highly privileged and versatile motif in the field of drug discovery. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.[1]

References

- 1. longdom.org [longdom.org]

- 2. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Risperidone - Wikipedia [en.wikipedia.org]

- 5. Haloperidol - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ClinPGx [clinpgx.org]

- 10. Plasma pharmacokinetic characteristics of risperidone and their relationship to saliva concentrations in children with psychiatric or neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 17. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 18. pfizermedical.com [pfizermedical.com]

- 19. biotium.com [biotium.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2-(piperidin-4-yl)ethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-(piperidin-4-yl)ethyl)piperidine, a molecule of interest in medicinal chemistry and drug development due to its dibasic piperidine scaffold. The guide details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines standardized experimental protocols for acquiring these spectra and presents a logical workflow for the comprehensive spectroscopic analysis of such small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the constituent chemical moieties and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 - 3.0 | m | 4H | Piperidine H2', H6' (axial & equatorial) |

| ~2.4 - 2.6 | m | 4H | Piperidine H2, H6 (axial & equatorial) |

| ~2.3 - 2.4 | m | 2H | -CH₂-N (ethyl bridge) |

| ~1.9 - 2.1 | m | 4H | Piperidine H3', H5' (equatorial) |

| ~1.6 - 1.8 | m | 4H | Piperidine H3, H5 (equatorial) |

| ~1.4 - 1.6 | m | 2H | -CH₂-CH₂-N (ethyl bridge) |

| ~1.2 - 1.4 | m | 5H | Piperidine H3, H4, H5 (axial) |

| ~1.0 - 1.2 | m | 1H | NH (secondary amine) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~58-60 | -CH₂-N (ethyl bridge) |

| ~54-56 | Piperidine C2', C6' |

| ~46-48 | Piperidine C2, C6 |

| ~38-40 | Piperidine C4 |

| ~35-37 | -CH₂-CH₂-N (ethyl bridge) |

| ~32-34 | Piperidine C3, C5 |

| ~26-28 | Piperidine C3', C5' |

| ~24-26 | Piperidine C4' |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Weak-Medium | N-H stretch (secondary amine) |

| ~2930 - 2960 | Strong | C-H stretch (aliphatic) |

| ~2850 - 2870 | Strong | C-H stretch (aliphatic) |

| ~1440 - 1470 | Medium | C-H bend (scissoring) |

| ~1100 - 1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion | Description |

| 197.23 | [M+H]⁺ | Protonated molecular ion |

| 112.12 | [C₇H₁₄N]⁺ | Fragmentation at the ethyl bridge, loss of a piperidine ring |

| 98.10 | [C₆H₁₂N]⁺ | α-cleavage of the N-substituted piperidine ring |

| 84.08 | [C₅H₁₀N]⁺ | Fragmentation of the unsubstituted piperidine ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at 25 °C.

-

Use a spectral width of 12-16 ppm.

-

Set the acquisition time to 2-4 seconds.

-

Apply a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum at 25 °C.

-

Use a spectral width of 200-220 ppm.

-

Set the acquisition time to 1-2 seconds.

-

Apply a relaxation delay of 2-5 seconds.

-

Collect 1024-4096 scans.

-

-

Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As this compound is expected to be a liquid or a low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]

-

Instrumentation : Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the thin film of the sample in the IR beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[2]

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.[3]

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.[4]

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the ESI source in positive ion mode.[4]

-

Set the capillary voltage to 3-5 kV.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis :

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Complex Pharmacology of Piperidine Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, quantitative data, and experimental methodologies related to piperidine alkaloids, a diverse class of natural and synthetic compounds with significant therapeutic potential.

The piperidine moiety, a six-membered heterocyclic amine, is a fundamental scaffold in a vast array of biologically active compounds. Found in numerous plant species and synthesized for pharmaceutical development, piperidine alkaloids exhibit a broad spectrum of pharmacological activities.[1] Their therapeutic applications span from anticancer and anti-inflammatory to neuroprotective and anticonvulsant effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological pathways.

Core Pharmacological Activities and Mechanisms

Piperidine alkaloids exert their effects through diverse mechanisms of action, often targeting multiple signaling pathways and receptor systems. Their versatility makes them a rich source for drug discovery and development.

Anticancer Activity

A significant area of research focuses on the anticancer properties of piperidine alkaloids, particularly piperine, the major alkaloid from black pepper.[1] Piperine has demonstrated cytotoxic effects against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer.[1] The anticancer mechanisms are multifaceted and involve the modulation of key signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Key Signaling Pathways in Anticancer Activity:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Piperine has been shown to inhibit the NF-κB signaling pathway. This pathway is constitutively active in many cancers, promoting cell survival, proliferation, and inflammation. By inhibiting NF-κB, piperine can induce apoptosis in cancer cells.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is another critical survival pathway often dysregulated in cancer. Piperine can suppress the activation of PI3K and Akt, leading to the inhibition of downstream signaling that promotes cell growth and survival.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Piperine can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.

Neuropharmacological Activity

Piperidine alkaloids also exhibit significant effects on the central nervous system. These effects range from anticonvulsant and neuroprotective to interactions with key neurotransmitter systems.

-

Anticonvulsant Effects: Piperine has been investigated for its anticonvulsant properties. It is believed to modulate various neurotransmitter systems, including the GABAergic and glutamatergic systems, to reduce neuronal hyperexcitability.

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Alkaloids like lobeline, found in plants of the Lobelia genus, are potent ligands for nAChRs. Lobeline acts as a partial agonist at these receptors and has been studied for its potential in treating drug addiction.

-

Dopamine Transporter (DAT) Inhibition: Lobeline also interacts with the dopamine transporter, inhibiting the reuptake of dopamine and thereby modulating dopaminergic neurotransmission. This mechanism contributes to its potential therapeutic effects in substance abuse disorders.

Anti-inflammatory Activity

Several piperidine alkaloids, including piperine, possess potent anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of pro-inflammatory mediators and signaling pathways. A common preclinical model to evaluate this activity is the carrageenan-induced paw edema model in rodents.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative piperidine alkaloids, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: Anticancer Activity of Piperidine Alkaloids (IC50 Values)

| Piperidine Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Piperine | A549 (Lung) | 32.43 | [2] |

| Piperine | MCF-7 (Breast) | 11.67-18.33 | [3] |

| Piperine | HCT-116 (Colon) | 17.8 | [4] |

| Piperine | PC-3 (Prostate) | 17.6 | [4] |

| DTPEP (Piperidine derivative) | MDA-MB-231 (Breast) | Not Specified | [1] |

| DTPEP (Piperidine derivative) | MCF-7 (Breast) | Not Specified | [1] |

Table 2: Binding Affinity of Piperidine Alkaloids at Nicotinic Acetylcholine Receptors

| Piperidine Alkaloid | Receptor Subtype | Ki (nM) | Reference |

| Nicotine | α4β2 | 6.8 | [5] |

| Nicotine Analog | α4β2 | Not Specified | [6] |

| Anatabine | α4β2 | Not Specified | [7] |

| Cotinine | α4β2 | Not Specified | [7] |

Table 3: Pharmacokinetic Parameters of Representative Piperidine Alkaloids

| Alkaloid | Species | Route | Cmax | Tmax (h) | AUC | t1/2 (h) | Reference |

| Atropine | Human | IV | Not Applicable | Not Applicable | 0.74 h·ng/mL-1 | 2-4 | [8][9] |

| Atropine | Human | IM | Not Specified | 0.5 | Not Specified | 3-10 | [10] |

| Atropine | Human | Oral Gel | 0.14 ng/mL | 1.6 | 0.74 h·ng/mL-1 | Not Specified | [8] |

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the pharmacological investigation of piperidine alkaloids. This section details methodologies for assessing key biological activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the piperidine alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Procedure:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions.

-

Compound Administration: Administer the test piperidine alkaloid orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This colorimetric assay is used to determine the acetylcholinesterase (AChE) inhibitory activity of a compound.[11]

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[12] The presence of an AChE inhibitor will reduce the rate of this color change.[12]

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test piperidine alkaloid in a suitable buffer (e.g., phosphate buffer, pH 8.0).[11]

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.[11]

-

Enzyme Addition: Add the AChE solution to each well and pre-incubate for a short period.[11]

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.[11]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[11]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition. Calculate the IC50 value.[11]

Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the binding affinity of a compound to the dopamine transporter.

Principle: A radiolabeled ligand with known high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a tissue preparation containing DAT (e.g., rat striatal membranes). The ability of a test compound to displace the radioligand is measured, and its binding affinity (Ki) is determined.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from a dopamine-rich brain region like the striatum.

-

Binding Incubation: In a reaction tube, incubate the membrane preparation with the radioligand and varying concentrations of the test piperidine alkaloid. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known DAT inhibitor).

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Recording of Nicotinic Acetylcholine Receptors

This electrophysiological technique allows for the direct measurement of ion channel currents in response to the application of a ligand.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing nAChRs. The membrane patch under the pipette tip is then ruptured to gain electrical access to the whole cell. The current flowing through the nAChRs in response to an agonist (e.g., acetylcholine or nicotine) can be recorded. The effect of a test compound on this current can then be determined.

Procedure:

-

Cell Preparation: Use cultured neurons or a cell line stably expressing the nAChR subtype of interest.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an appropriate intracellular solution.

-

Whole-Cell Configuration: Establish a whole-cell recording configuration on a selected cell.

-

Agonist Application: Apply a known concentration of an nAChR agonist to the cell to evoke an inward current.

-

Test Compound Application: Co-apply the agonist and the test piperidine alkaloid to determine its effect on the agonist-evoked current (e.g., potentiation, inhibition).

-

Data Analysis: Measure the peak amplitude of the current in the absence and presence of the test compound to determine its modulatory effect and calculate relevant parameters like IC50 or EC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of piperine.

References

- 1. auc cmax tmax: Topics by Science.gov [science.gov]

- 2. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. axolbio.com [axolbio.com]

- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-(2-(piperidin-4-yl)ethyl)piperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(piperidin-4-yl)ethyl)piperidine is a versatile bifunctional building block in organic synthesis, particularly valuable in the design and synthesis of novel drug candidates. Its structure, featuring two basic piperidine nitrogens with different steric and electronic environments, allows for selective functionalization, making it an attractive scaffold for accessing a diverse range of chemical entities. The piperidine motif is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Physicochemical Properties

| Property | Value |

| CAS Number | 14759-09-2 |

| Molecular Formula | C₁₂H₂₄N₂ |

| Molecular Weight | 196.34 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approx. 285-290 °C |

| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, THF) |

Applications in Organic Synthesis

The presence of two secondary amine functionalities in this compound allows for a variety of chemical modifications. The two piperidine rings can be functionalized to introduce diverse substituents, leading to the generation of libraries of compounds for screening in drug discovery programs. Key applications include:

-

N-Alkylation: Introduction of alkyl, aryl, or heterocyclic moieties to modulate lipophilicity, target binding, and other pharmacological properties.

-

N-Acylation: Formation of amides, sulfonamides, and ureas to explore hydrogen bonding interactions with biological targets.

-

Reductive Amination: A controlled method for introducing alkyl groups, often with high selectivity.

-

Scaffold for Multi-component Reactions: Its bifunctional nature makes it a suitable component for generating complex molecules in a single step.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation

This protocol describes the selective mono-alkylation of the less sterically hindered piperidine nitrogen of this compound. Careful control of stoichiometry is crucial to minimize dialkylation.

Reaction Scheme:

References

Application of 1-(2-(piperidin-4-yl)ethyl)piperidine in the Synthesis of Analgesic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in the development of potent analgesic compounds, most notably exemplified by the fentanyl class of opioids. These synthetic opioids exert their effects primarily through agonism at the µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family, leading to effective pain relief. The structural versatility of the piperidine ring allows for systematic modifications to modulate potency, duration of action, and side-effect profiles. This application note details the use of 1-(2-(piperidin-4-yl)ethyl)piperidine as a key intermediate in the synthesis of novel analgesic agents. This bifunctional scaffold, possessing two piperidine rings, offers unique opportunities for creating derivatives with potentially enhanced or novel pharmacological properties. The general synthetic strategy involves the functionalization of the secondary amine on one of the piperidine rings, followed by further modifications to introduce moieties known to be critical for analgesic activity.

Synthetic Strategy and Rationale

The primary synthetic route for utilizing this compound involves the N-alkylation or N-acylation of the secondary amine of the piperidin-4-yl moiety. A common and highly effective approach is the synthesis of N-arylpropanamide derivatives, a key pharmacophore in potent analgesics like fentanyl. The synthesis can be conceptualized as a multi-step process, beginning with the protection of one of the piperidine nitrogens if selective functionalization is required, followed by the introduction of an aniline group and subsequent acylation.

A plausible synthetic pathway to a novel analgesic compound, herein designated as Compound X , starting from this compound is outlined below. This proposed synthesis is based on established methodologies for the preparation of fentanyl analogs.

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine (Intermediate 2)

This protocol describes the reductive amination of a protected 1-(2-(piperidin-1-yl)ethyl)piperidin-4-one with aniline.

Materials:

-

1-(2-(Piperidin-1-yl)ethyl)piperidin-4-one (Intermediate 1)

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(2-(piperidin-1-yl)ethyl)piperidin-4-one (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM), add acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-phenyl-1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine (Intermediate 2).

Protocol 2: Synthesis of N-(1-(2-(piperidin-1-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide (Compound X)

This protocol details the acylation of the secondary amine of Intermediate 2 with propionyl chloride.

Materials:

-

N-phenyl-1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine (Intermediate 2)

-

Propionyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Intermediate 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of propionyl chloride (1.2 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, N-(1-(2-(piperidin-1-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide (Compound X).

Quantitative Data of Structurally Related Analgesic Compounds

The analgesic potency of newly synthesized compounds is typically evaluated in animal models and compared to standard opioids like morphine and fentanyl. The following table summarizes the analgesic potency of several 4-anilidopiperidine derivatives, providing a reference for the expected activity of compounds derived from this compound.

| Compound | Analgesic Potency (Morphine = 1) | Test Method | Reference |

| Fentanyl | 100 - 200 | Hot Plate / Tail Flick | [1] |

| Remifentanil | 100 - 200 | Hot Plate / Tail Flick | [1] |

| Sufentanil | 500 - 1000 | Hot Plate / Tail Flick | [1] |

| Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate | 7682 | Not Specified | [2] |

| N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | 3987 | Not Specified | [2] |

| N-[4-acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide | 4921 | Not Specified | [2] |

Mandatory Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for an analgesic candidate from this compound.

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of a µ-opioid receptor agonist leading to analgesia.

Conclusion

This compound represents a versatile and promising starting material for the synthesis of novel analgesic compounds. The presence of two piperidine rings allows for diverse chemical modifications to explore new structure-activity relationships. The protocols provided herein, based on established synthetic methodologies for fentanyl-like molecules, offer a robust framework for researchers to synthesize and evaluate new potential analgesics. The ultimate goal is the development of safer and more effective pain management therapies with reduced side effects compared to currently available opioids.

References

Application Notes and Protocols for the Quantification of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established analytical techniques for the quantitative analysis of piperidine derivatives. Ensuring accurate and reliable quantification of these compounds is crucial in various stages of drug discovery, development, and quality control.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products. Their accurate quantification in various matrices, including bulk drug substances, formulations, and biological fluids, is essential for ensuring product quality, understanding pharmacokinetic profiles, and conducting metabolic studies. This guide details several widely-used analytical methodologies, complete with experimental protocols and comparative data to aid in method selection and implementation. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1]

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation.[1][2]

-

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of piperidine derivatives, especially those that are non-volatile or thermally labile.[3] UV detection is common, though for compounds lacking a strong chromophore, pre-column derivatization is often employed to enhance detection.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile piperidine derivatives. Derivatization is frequently necessary to increase volatility and improve chromatographic peak shape.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the method of choice for quantifying low levels of piperidine derivatives in complex biological matrices such as plasma and urine.[5]

-

Spectrophotometric methods provide a simpler and more accessible approach, often based on the formation of colored charge-transfer or ion-pair complexes. These methods are generally suitable for bulk drug analysis.[6][7]

-

Capillary Electrophoresis (CE) is another valuable technique, particularly for the chiral separation of piperidine derivatives and for the analysis of charged species.[8][9]

Data Presentation: Performance Characteristics of Analytical Techniques

The following tables summarize the performance characteristics of different validated methods for piperidine and its derivatives.

Table 1: HPLC-UV Method for Piperidine (with Pre-column Derivatization) [4][10]

| Validation Parameter | Performance Metric |

| Linearity Range | 0.44 - 53.33 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.44 µg/mL |

| Accuracy (% Recovery) | ~101.8% |

| Precision (%RSD) | < 1% |

Table 2: LC-MS/MS Method for 1-Benzylpiperazine in Human Plasma [5]

| Validation Parameter | Performance Metric |

| Linearity (r²) | > 0.99 |